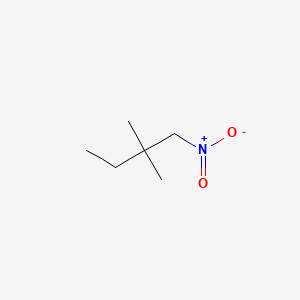
2,2-Dimethyl-1-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-nitrobutane is an organic compound with the molecular formula C₄H₉NO₂. It is a nitroalkane, characterized by the presence of a nitro group (-NO₂) attached to a butane backbone with two methyl groups at the second carbon atom. This compound is known for its high reactivity and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Nitration of Alkanes: One common method to synthesize this compound is through the nitration of alkanes. This involves reacting butane with nitric acid (HNO₃) under controlled conditions, typically at high temperatures and in the presence of a catalyst.
Reduction of Nitro Compounds: Another approach is the reduction of higher nitroalkanes. This involves the reduction of nitro groups in larger nitroalkanes to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,2-Dimethyl-1-aminobutane.
Substitution: Substitution reactions can occur at the nitro group, leading to the formation of different nitroalkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium (Pd) or platinum (Pt).
Substitution: Various nucleophiles can be used for substitution reactions, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Amines and amides.
Substitution: Different nitroalkanes and alkylated products.
Scientific Research Applications
2,2-Dimethyl-1-nitrobutane is used in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-nitrobutane exerts its effects involves the nitro group acting as an electrophile. This electrophilic nature allows it to participate in various chemical reactions, such as nucleophilic substitution and reduction. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Nitromethane (CH₃NO₂)
Nitroethane (C₂H₅NO₂)
1-Nitropropane (C₃H₇NO₂)
Properties
CAS No. |
2625-29-8 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2,2-dimethyl-1-nitrobutane |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,3)5-7(8)9/h4-5H2,1-3H3 |
InChI Key |
BJNROHKGPXDHBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


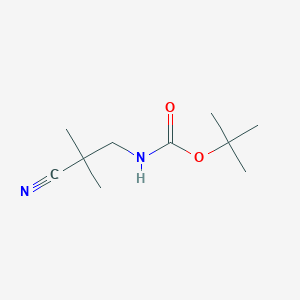
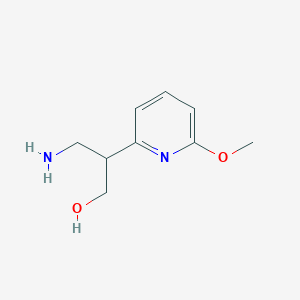
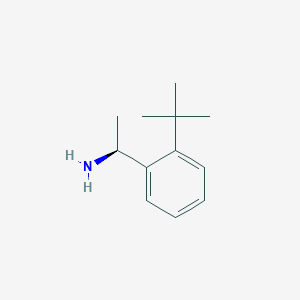
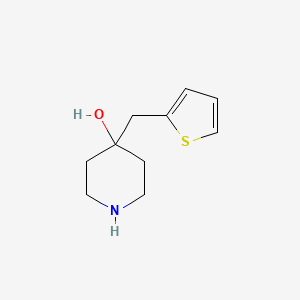
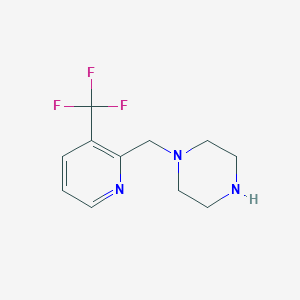
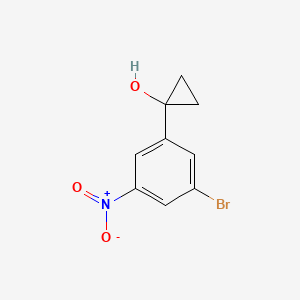
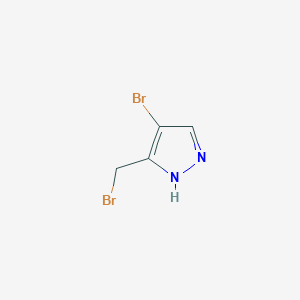
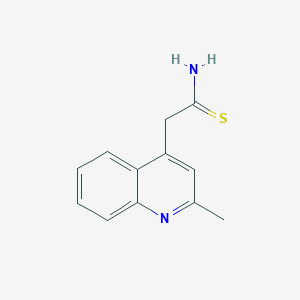
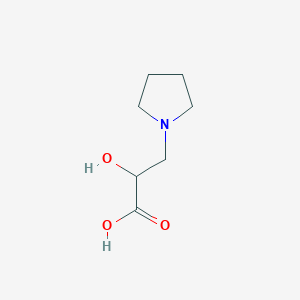
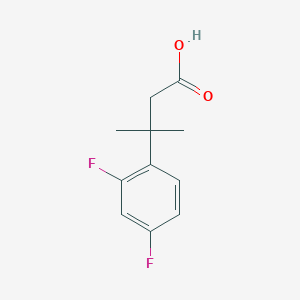
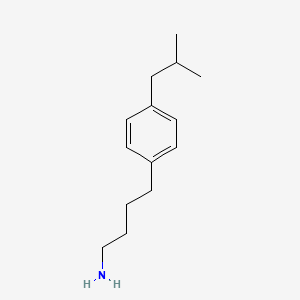
![4-Aminobicyclo[3.1.0]hexane-1-carboxylicacidhydrochloride](/img/structure/B15322033.png)
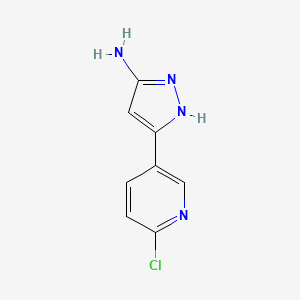
![tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride](/img/structure/B15322056.png)
